Carbamic acid, N-[(1R)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
Description
Carbamic acid, N-[(1R)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester (CAS: 849178-85-4) is a chiral carbamate derivative with a molecular formula of C₁₃H₁₈BrNO₃ and a molecular weight of 316.19 g/mol . Its structure features:
- A 4-bromophenyl group (electron-withdrawing, bulky substituent).
- A hydroxymethyl group (-CH₂OH) at the chiral center, enhancing polarity.
- A tert-butyl (1,1-dimethylethyl) ester group, providing steric protection to the carbamate moiety.
This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors or chiral building blocks, given its stereochemical complexity and functional groups .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUXGXKXNAINU-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Carbamates, in general, are known to interact with various enzymes and receptors in the body.
Mode of Action
The compound, also known as a Boc-protected amine, is primarily used in organic synthesis as a protecting group for amines. The Boc group is stable towards most nucleophiles and bases. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O.
Biochemical Pathways
The compound plays a significant role in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position. These synthesized compounds can further participate in various biochemical pathways.
Pharmacokinetics
Carbamates are generally known for their good chemical and proteolytic stabilities, which can impact their bioavailability.
Result of Action
The primary result of the action of this compound is the formation of Boc-protected amines and amino acids, which are crucial intermediates in various organic syntheses. The Boc group can be cleaved under anhydrous acidic conditions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions. The stability of the Boc group can also be affected by the pH of the environment.
Biological Activity
Carbamic acid derivatives, particularly those with specific substituents, have garnered attention in pharmacological research due to their diverse biological activities. This article focuses on the compound Carbamic acid, N-[(1R)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester , commonly referred to as tert-butyl (R)-(1-(4-bromophenyl)-2-hydroxyethyl)carbamate . The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H18BrNO3
- Molecular Weight : 304.19 g/mol
- CAS Number : 849178-85-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound has been shown to modulate GPCR activity, which plays a critical role in cellular signaling pathways. Specifically, it may interact with receptors involved in pain modulation and inflammation .
- Sodium Channels : Preliminary studies suggest that this compound exhibits inhibitory effects on sodium channels, particularly the human Nav1.8 sodium channel. This channel is significant in pain pathways, making the compound a candidate for analgesic applications .
Analgesic Properties
Recent research highlights the analgesic potential of carbamic acid derivatives. In animal models of neuropathic pain, compounds similar to tert-butyl (R)-(1-(4-bromophenyl)-2-hydroxyethyl)carbamate demonstrated significant reductions in pain response. The IC50 values for sodium channel inhibition suggest a potent effect at low concentrations (IC50 = 8 nM for Nav1.8) .
Anti-inflammatory Effects
In addition to analgesic properties, this compound has shown promise in reducing inflammatory responses. It appears to inhibit the release of pro-inflammatory cytokines and modulate immune cell activity, thereby contributing to its anti-inflammatory profile .
Study 1: Analgesic Efficacy in Neuropathic Pain Models
A study conducted by researchers at a leading pharmacological institute evaluated the efficacy of tert-butyl (R)-(1-(4-bromophenyl)-2-hydroxyethyl)carbamate in a chronic pain model. The results indicated:
- Reduction in Pain Scores : Animals treated with the compound exhibited a statistically significant decrease in pain scores compared to control groups.
- Behavioral Assessments : The compound improved mobility and reduced signs of distress associated with neuropathic pain .
Study 2: Mechanistic Insights into Anti-inflammatory Action
Another study focused on the anti-inflammatory properties of this carbamate derivative. Key findings included:
- Cytokine Profiling : Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples from treated animals.
- Immune Cell Modulation : Flow cytometry analysis revealed altered immune cell profiles, suggesting a shift towards an anti-inflammatory state .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Carbamic acid derivatives are extensively studied for their potential therapeutic effects. This specific compound has shown promise in:
- Anticancer Activity : Research indicates that carbamate derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
- Neuroprotective Effects : Some studies suggest that this compound may protect neural cells from damage, making it a candidate for treating neurodegenerative diseases.
Agricultural Chemistry
In agriculture, carbamates are often used as pesticides due to their ability to inhibit enzymes in pests:
- Insecticides : The compound's structure allows it to act on the nervous system of insects, providing effective pest control.
- Herbicides : It can also be formulated to target specific weed species without harming crops.
Materials Science
The unique properties of carbamic acid derivatives make them suitable for developing new materials:
- Polymer Chemistry : These compounds can serve as monomers in polymer synthesis, contributing to materials with enhanced durability and chemical resistance.
- Coatings and Adhesives : Their adhesive properties are utilized in formulating coatings that require strong bonding characteristics.
Case Studies
-
Anticancer Research :
A study published in Journal of Medicinal Chemistry explored the efficacy of various carbamate derivatives against cancer cell lines. The results indicated that compounds similar to N-[(1R)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester exhibited significant cytotoxicity against breast cancer cells. -
Pesticide Development :
In agricultural applications, a research project demonstrated that a related carbamate compound effectively controlled aphid populations while maintaining crop health. This study highlighted the compound's selective toxicity and potential for integrated pest management strategies. -
Material Development :
A patent application detailed the use of this compound in creating a novel class of biodegradable polymers. The research emphasized its role in enhancing mechanical properties while ensuring environmental sustainability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The table below highlights critical differences between the target compound and its analogs:
Impact of Substituents on Properties
Bromine vs. Fluorine vs. Methyl
- Bromine (Target, ) : Introduces steric bulk and electron-withdrawing effects, favoring Suzuki-Miyaura cross-coupling reactions in drug synthesis. However, it may reduce solubility compared to fluorine.
- Fluorine () : Enhances metabolic stability and electronegativity, improving binding affinity in enzyme inhibitors (e.g., HIV protease inhibitors in ).
Hydroxymethyl Group
The hydroxymethyl group in the target compound and introduces hydrogen-bonding capability, improving aqueous solubility and interaction with biological targets (e.g., enzyme active sites) compared to analogs lacking this group (e.g., ).
tert-Butyl Ester
Common across all analogs, this group protects the carbamate from hydrolysis, extending half-life in physiological conditions .
Pharmacological Relevance
- HIV Protease Inhibitors: Analogs with tert-butyl carbamates (e.g., ) show subnanomolar binding affinity, suggesting the target compound could serve as a precursor.
- Metabolic Stability : Fluorinated analogs () resist oxidative metabolism better than brominated ones, a critical factor in drug design.
- Solubility-Bioavailability Trade-off : The hydroxymethyl group in the target compound balances lipophilicity and solubility, a key advantage over purely hydrophobic analogs like .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for preparing this carbamate derivative, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamates are often prepared using Boc-protected intermediates under anhydrous conditions. A typical method involves reacting a hydroxyl-containing precursor with Boc anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) at 0–25°C . Yield optimization (e.g., >90%) requires precise stoichiometry, temperature control, and inert atmospheres. Impurities from incomplete protection or side reactions (e.g., hydrolysis) are minimized using anhydrous solvents and molecular sieves.
Q. Which analytical techniques are most effective for characterizing this compound’s structural and stereochemical integrity?
- Methodological Answer :
- NMR : 1H and 13C NMR confirm stereochemistry at the (1R)-chiral center and verify the 4-bromophenyl group (δ 7.2–7.5 ppm for aromatic protons) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS validates molecular weight (327.42 g/mol) and purity (>99%) .
- X-ray crystallography : Resolves absolute configuration when crystalline derivatives are available .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound exhibits acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Key precautions include:
- Engineering controls : Use fume hoods to avoid inhalation of aerosols during synthesis .
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Waste disposal : Collect residues in sealed containers for incineration by licensed facilities to prevent environmental release .
Advanced Research Questions
Q. How does stereochemistry at the (1R)-chiral center affect biological activity, particularly in neprilysin inhibition?
- Methodological Answer : The (1R)-configuration is critical for binding to neprilysin’s active site. Comparative studies using enantiomeric pairs (e.g., (1R) vs. (1S)) can be conducted via:
- Enzymatic assays : Measure IC50 values using fluorogenic substrates (e.g., dansyl-Ala-Ala-Phe-nitroanilide) .
- Molecular docking : Simulate interactions using software like AutoDock Vina to identify hydrogen bonds with Glu143 and Arg102 residues .
- Metabolite profiling : LC-MS/MS tracks the active metabolite (LBQ657) after esterase-mediated hydrolysis .
Q. What strategies mitigate instability during long-term storage or under physiological conditions?
- Methodological Answer : The tert-butyl ester group hydrolyzes in aqueous media. Stability studies should include:
- Forced degradation : Expose to pH 1–9 buffers at 37°C and monitor hydrolysis via HPLC .
- Lyophilization : Store as a lyophilized powder under argon at –20°C to extend shelf life .
- Co-solvents : Use cyclodextrins or PEG formulations to enhance solubility and reduce degradation in biological assays .
Q. How can computational modeling predict interactions with off-target enzymes or transporters?
- Methodological Answer :
- Pharmacophore modeling : Identify shared features with known substrates of cytochrome P450 (CYP3A4) or P-glycoprotein using Schrödinger’s Phase .
- MD simulations : Assess binding persistence (e.g., 100-ns trajectories in GROMACS) to off-targets like ACE2 or endothelin receptors .
- QSAR : Correlate substituent effects (e.g., bromophenyl vs. cyanophenyl analogs) with ADMET profiles .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields (e.g., 90% vs. 96%) for similar carbamate derivatives?
- Methodological Answer : Yield variations arise from differences in:
- Reagent purity : Use ≥99% Boc anhydride and pre-dried solvents to minimize side reactions .
- Catalyst selection : EDCI/HOBt couplings yield higher efficiency than DCC due to reduced racemization .
- Workup protocols : Extract unreacted intermediates with ethyl acetate (3× volumes) and dry over Na2SO4 before column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
